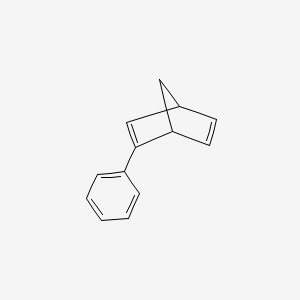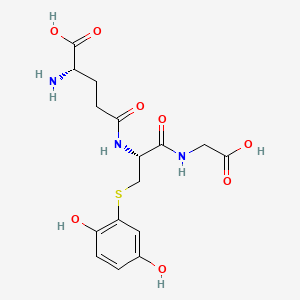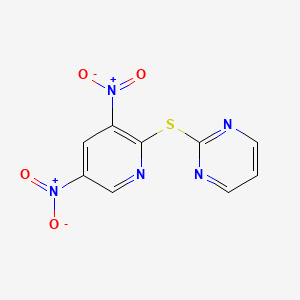
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl-, also known as 2-phenylbicyclo[2.2.1]hepta-2,5-diene, is an organic compound with the molecular formula C13H12. It is a derivative of norbornadiene, a bicyclic hydrocarbon, with a phenyl group attached to the second carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- typically involves the Diels-Alder reaction, where cyclopentadiene reacts with phenylacetylene under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride, at elevated temperatures to facilitate the formation of the bicyclic structure .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-pressure reactors can also enhance the efficiency of the Diels-Alder reaction, allowing for large-scale synthesis of bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- .
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- involves its ability to undergo various chemical transformations due to its strained bicyclic structure. The compound can act as a dienophile in Diels-Alder reactions, facilitating the formation of new carbon-carbon bonds. Its phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Norbornadiene: The parent compound of bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl-, lacking the phenyl group.
Bicyclo(2.2.1)hepta-2,5-diene: Similar structure but without the phenyl substitution.
2,5-Norbornadiene: Another derivative of norbornadiene with different substituents.
Uniqueness
Bicyclo(2.2.1)hepta-2,5-diene, 2-phenyl- is unique due to the presence of the phenyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
| 74437-39-1 | |
Molecular Formula |
C13H12 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-phenylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C13H12/c1-2-4-11(5-3-1)13-9-10-6-7-12(13)8-10/h1-7,9-10,12H,8H2 |
InChI Key |
YAICWJNVEOOIEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)


![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)


